

Application Note: A Regioselective Nitration Protocol for 2,4-Difluorophenol

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Compound of Interest

Compound Name: 2,4-Difluoro-5-nitrophenol

Cat. No.: B174620

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Audience: Researchers, scientists, and drug development professionals.

Introduction: The nitration of phenolic compounds is a cornerstone of aromatic chemistry, providing crucial intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. 2,4-Difluoro-6-nitrophenol, in particular, is a valuable building block. However, the direct nitration of phenols can be challenging due to the high reactivity of the phenol ring, which can lead to oxidation, the formation of multiple isomers, and potentially hazardous runaway reactions.[1][2] This protocol details a highly regioselective method for the ortho-nitration of 2,4-difluorophenol, yielding 2,4-difluoro-6-nitrophenol with excellent selectivity and high yield. The procedure utilizes isopropyl nitrate as the nitrating agent in the presence of a catalytic amount of tetrabutylammonium hydrogen sulphate and sulfuric acid.[3]

Safety Precautions and Hazard Management

Nitration reactions are highly energetic and require strict adherence to safety protocols to mitigate risks.[4]

- Chemical Hazards:
 - 2,4-Difluorophenol: Toxic and corrosive. Avoid skin and eye contact.[5]
 - Sulfuric Acid (H₂SO₄): Highly corrosive and causes severe burns. Reacts exothermically with water.[4]

- Isopropyl Nitrate: A reactive nitrating agent.
- Dichloromethane (CH_2Cl_2): A volatile solvent; handle in a well-ventilated area.
- Reaction Hazards:
 - The reaction is exothermic and can lead to a thermal runaway if the addition of sulfuric acid is not controlled.[4]
 - Nitric acid and other nitrating agents can react violently with many organic compounds.[4][6]
- Engineering Controls:
 - All steps of this procedure must be performed inside a certified chemical fume hood.[4][6][7]
 - Ensure an emergency eyewash station and safety shower are readily accessible.[4][7]
- Personal Protective Equipment (PPE):
 - Wear a chemical-resistant lab coat, close-toed shoes, and appropriate gloves (butyl rubber or neoprene recommended).[4][5][7]
 - Chemical splash goggles and a face shield are mandatory to protect against splashes.[4][5][7]

Experimental Protocol: Synthesis of 2,4-Difluoro-6-nitrophenol

This procedure is adapted from a reported synthesis and provides a method for the ortho-selective nitration of 2,4-difluorophenol.[3]

2.1 Materials and Reagents:

- 2,4-Difluorophenol
- Dichloromethane (CH_2Cl_2)

- Tetrabutylammonium hydrogen sulphate (TBAHS)
- Isopropyl nitrate
- Sulfuric acid (H₂SO₄, 96%)
- Water (H₂O)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulphate (Na₂SO₄)
- Silica gel

2.2 Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Separatory funnel
- Standard glassware for extraction and filtration
- Rotary evaporator

2.3 Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,4-difluorophenol (0.65 g, 5 mmol) in dichloromethane (7 mL) at room temperature with stirring.[3]
- Addition of Catalyst: To the stirred solution, add tetrabutylammonium hydrogen sulphate (0.085 g, 5 mol %).[3]
- Addition of Nitrating Agent: Add isopropyl nitrate (1.31 g, 12.5 mmol) to the mixture.[3]

- Initiation of Reaction: Carefully add sulfuric acid (96%, 0.65 mL) dropwise to the mixture. The addition is exothermic and should cause a gentle reflux of the dichloromethane solvent.[3]
- Reaction Time: Stir the reaction mixture for an additional 15 minutes after the sulfuric acid addition is complete.[3]
- Quenching and Extraction: Pour the reaction mixture into water (50 mL). Transfer the contents to a separatory funnel, separate the phases, and extract the aqueous layer with dichloromethane (10 mL).[3]
- Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulphate.[3]
- Purification and Isolation: Filter the dried solution through a short pad of silica gel to remove baseline impurities. Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator at 40°C) to yield the final product, 2,4-difluoro-6-nitrophenol, as a yellow solid.[3]

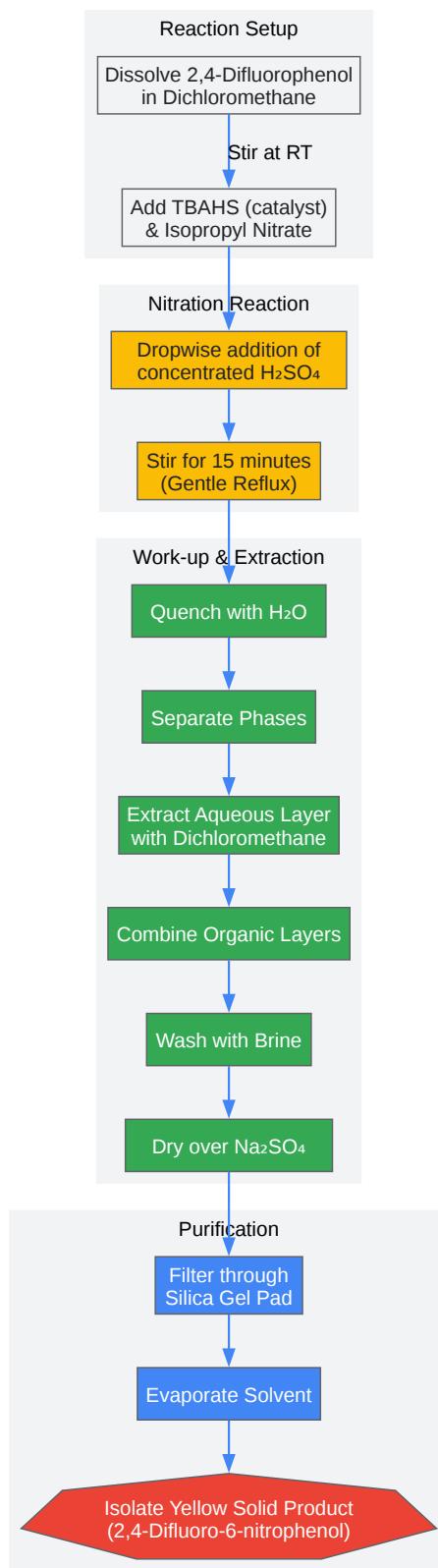
Data Presentation

The following table summarizes the quantitative data for the described experimental protocol.
[3]

Reagent/ Product	Chemical Formula	Mol. Wt. (g/mol)	Amount (g)	Amount (mL)	Moles (mmol)	Molar Eq.
2,4-Difluorophenol	C ₆ H ₄ F ₂ O	130.09	0.65	-	5.0	1.0
Isopropyl nitrate	C ₃ H ₇ NO ₃	105.09	1.31	-	12.5	2.5
Tetrabutyl ammonium hydrogen sulphate	C ₁₆ H ₃₇ NO ₄ S	339.53	0.085	-	0.25	0.05
Sulfuric acid (96%)	H ₂ SO ₄	98.08	-	0.65	~11.9	2.38
Product:						
2,4-Difluoro-6-nitrophenol	C ₆ H ₃ F ₂ NO ₃	175.09	0.73	-	4.17	-
Yield (%)	83%					

Visualization of Experimental Workflow

The following diagram illustrates the sequential steps of the experimental procedure.

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Caption: Workflow for the synthesis of 2,4-difluoro-6-nitrophenol.

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